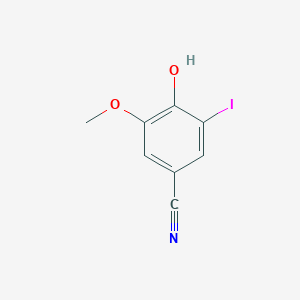

4-羟基-3-碘-5-甲氧基苯甲腈

描述

The compound 4-Hydroxy-3-iodo-5-methoxybenzonitrile is a chemical of interest in various fields of chemistry and pharmacology. It is characterized by the presence of hydroxy, iodo, and methoxy functional groups attached to a benzonitrile framework. These substituents influence the compound's reactivity, physical properties, and potential applications in synthesis and drug design.

Synthesis Analysis

The synthesis of compounds related to 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be achieved through various methods. For instance, a related compound, 3-methoxy-4-chloro-5-nitrobenzonitrile, was synthesized from vanillin, which involved multiple steps including nitration, chlorination, and the use of reagents like phosphoryl chloride and thionyl chloride . Another study describes a one-pot synthesis approach for 3,5-dimethyl-4-hydroxybenzonitrile, which could potentially be adapted for the synthesis of 4-Hydroxy-3-iodo-5-methoxybenzonitrile by changing the substituents . The synthesis of hydroxy and methoxyindoles through cyanoalkylation of O-protected nitrophenols followed by catalytic hydrogenation could also provide insights into the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be inferred from studies on similar compounds. For example, the structure of a compound with a 4-hydroxy-3-iodo-5-methoxybenzene group was found to be disordered over two positions, indicating potential conformational flexibility . Additionally, the presence of halogens like iodine can lead to specific interactions, as seen in 3,5-dihalo-4-hydroxybenzonitriles, where halogen...halogen interactions contribute to the formation of planar sheets .

Chemical Reactions Analysis

The reactivity of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be complex, as the presence of multiple substituents can lead to a variety of chemical reactions. For example, the reduction of 4-methoxybenzenediazonium ion in the presence of a copper(I) catalyst and hydrogenphosphate dianion leads to a range of products, demonstrating the potential for diverse reaction pathways . The synthesis of new 4-hydroxybenzonitrile derivatives and their herbicidal properties also show the versatility of reactions involving hydroxybenzonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3-iodo-5-methoxybenzonitrile can be deduced from studies on similar molecules. For instance, the vibrational spectra and structure of 4-hydroxybenzonitrile and its anion have been studied, revealing changes in spectral properties upon deprotonation and providing insights into the electronic structure of the molecule . The conversion of hydroxybenzonitriles into oxyanions has also been studied, showing significant structural changes and the formation of quasi-quinonoidal structures in the case of the para-isomer . These studies suggest that the electronic and structural properties of 4-Hydroxy-3-iodo-5-methoxybenzonitrile would be influenced by its functional groups and their interactions.

科学研究应用

合成方法4-羟基-3-碘-5-甲氧基苯甲腈已通过一种高产率低成本的方法合成,起始原料为对羟基苯甲醛。该方法包括硝化、氰化和碘化等步骤,导致96.8%的纯度和总产率为76.9% (Zhao Hai-shuang, 2003)。

结构和分子见解4-羟基-3-碘-5-甲氧基苯甲腈及其衍生物的分子结构通过分子内氢键稳定。具体来说,在一个化合物中,分子内的O—H⋯O和C—H⋯O氢键起着关键作用。该化合物的结构还显示出一个无序的4-羟基-3-碘-5-甲氧基苯基团占据了两个位置,具有显著的位点占有比,分子通过弱的分子间氢键连接。值得注意的是,在结构中观察到了短的分子间I⋯O接触 (Zuo‐Liang Jing等,2005)。

除草剂配方和应用该化合物在溴氧咪和碘氧咪等除草剂的配方中起着关键作用。这些除草剂广泛用于控制阔叶杂草,特别是在种植作物的地区。尽管这些配方非常有效,但面临生产挑战,需要繁琐的纯化过程 (A. Subbarayappa et al., 2010),(A. Subbarayappa et al., 2011)。

属性

IUPAC Name |

4-hydroxy-3-iodo-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVSSLQMWDSYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598864 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-iodo-5-methoxybenzonitrile | |

CAS RN |

834907-45-8 | |

| Record name | 4-Hydroxy-3-iodo-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

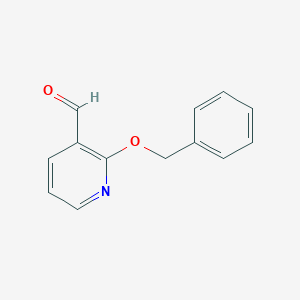

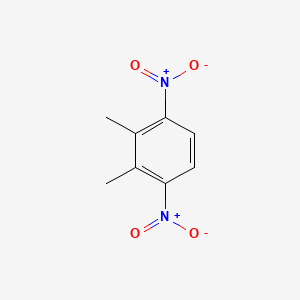

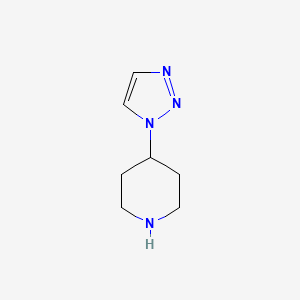

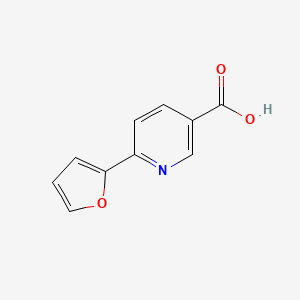

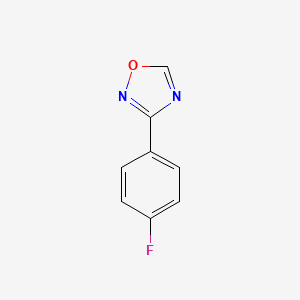

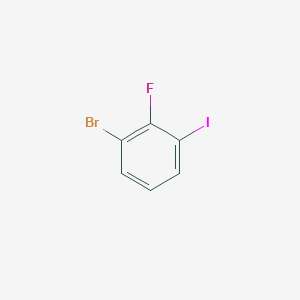

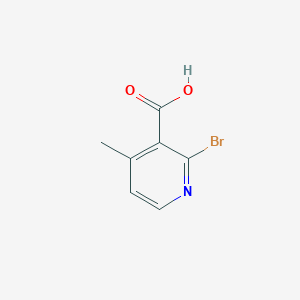

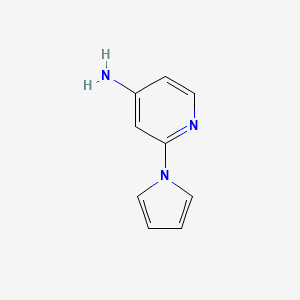

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。